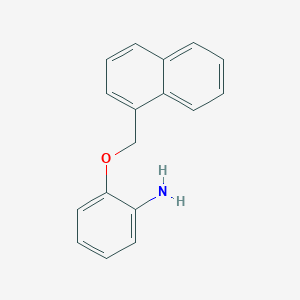

2-(1-Naphthylmethoxy)aniline

Beschreibung

Eigenschaften

IUPAC Name |

2-(naphthalen-1-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c18-16-10-3-4-11-17(16)19-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGVMEJBZBPMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Naphthylmethoxy Aniline and Its Analogues

Strategies for Carbon-Nitrogen Bond Formation in Naphthyl-Aniline Scaffolds

The construction of the Naphthyl-Aniline core relies on established and innovative methodologies for forging the key carbon-nitrogen (C-N) bond. These approaches range from classical reductive aminations and nucleophilic substitutions to modern photochemical techniques.

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis, providing a direct method to form C-N bonds by combining a carbonyl compound with an amine. scispace.comnih.gov In the context of synthesizing a naphthyl-aniline scaffold, this can be envisioned through the reaction of a naphthaldehyde with an appropriate aniline (B41778) precursor. The process typically begins with the formation of an imine or enamine intermediate via the condensation of the amine and carbonyl, which is then reduced in situ to the target amine. youtube.com

A proposed pathway could involve the reaction of 1-naphthaldehyde (B104281) with 2-methoxyaniline. The versatility of reductive amination is enhanced by the wide array of available reducing agents, each with specific reactivity profiles.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

| Sodium triacetoxyborohydride (B8407120) (STABH) | Acetic acid (AcOH) or Trifluoroacetic acid (TFA), Dichloromethane (CH2Cl2) | Mild and often used for sensitive substrates; effective for less reactive anilines when paired with a strong acid like TFA. science.gov |

| Sodium cyanoborohydride (NaBH3CN) | Methanol (MeOH), pH control | Requires careful pH control to avoid the release of toxic HCN gas. |

| Hantzsch Ester (HE) | Chiral phosphoric acid (CPA) catalyst, Toluene | Used in asymmetric reductive aminations to achieve diastereoselectivity. nih.gov |

| Hydrogen (H2) | Palladium on Carbon (Pd/C), Nickel (Ni) | Catalytic hydrogenation; often requires higher pressures and temperatures. |

This method's applicability extends to complex molecules, including the late-stage functionalization of natural products. nih.gov The direct nature of this reaction, combining two key fragments in a single pot, makes it an efficient strategy for generating diverse aniline derivatives. science.gov

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) offers another fundamental route to C-N bond formation. This reaction typically involves a nucleophile attacking an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups. pressbooks.pub

For the synthesis of a naphthyl-aniline framework, one could conceive of a reaction where an aniline derivative acts as the nucleophile. For instance, the reaction of 2-aminophenol (B121084) with 1-(chloromethyl)naphthalene (B51744) under basic conditions would form the ether linkage first, followed by other derivatizations. A more classical SNAr approach would involve an aryl halide activated by electron-withdrawing groups (e.g., a nitro group) reacting with a nucleophile. pressbooks.pubtib.eu

The mechanism generally proceeds in two steps:

Addition: The nucleophile attacks the electrophilic carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubacs.org The presence of electron-withdrawing groups at the ortho and/or para positions is crucial for stabilizing this intermediate. pressbooks.pub

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

In some cases, particularly with unactivated aryl halides, the reaction can proceed through a benzyne (B1209423) intermediate under harsh conditions (e.g., high temperature and strong base), though this often leads to a mixture of regioisomers. pressbooks.pub Metal-mediated processes can also facilitate these transformations. For example, binding an anilide ligand to an oxidizing Os(IV) metal center can invert its chemical character, making the typically electron-rich ring susceptible to nucleophilic attack. washington.edu This strategy has been used for the ortho-substitution of a 2-naphthylamido derivative. washington.edu

Photochemical Dehydrogenative Strategies for Aniline Synthesis

A novel and powerful strategy for aniline synthesis involves the photochemical dehydrogenative coupling of amines with cyclohexanones. unica.itmanchester.ac.uk This non-canonical approach circumvents the limitations of traditional cross-coupling reactions, which often require pre-functionalized halogenated or boronic acid-containing substrates. unica.itresearchgate.net

The general mechanism employs a dual catalytic system, combining photoredox and cobalt catalysis, to progressively desaturate a cyclohexene (B86901) ring to form the aromatic aniline product. unica.it The key steps are:

Condensation: An amine condenses with a cyclohexanone (B45756) to form a redox-active enamine. youtube.comresearchgate.net

Oxidation/Desaturation: The enamine undergoes two successive rounds of oxidation and desaturation, mediated by the photocatalyst and a cobalt co-catalyst, to generate the final aniline. researchgate.net This process generates hydrogen gas as the only byproduct. youtube.com

This method is distinguished by its mild reaction conditions, utilizing blue light irradiation at room temperature. unica.it The site-selectivity of the C-N bond formation is predetermined by the initial condensation step, offering a solution to the regioselectivity issues that often plague aromatic chemistry. unica.itmanchester.ac.uk This strategy has proven effective for a wide scope of amines and functionalized cyclohexanones, enabling the synthesis of complex and electron-rich anilines that are difficult to access via other methods. researchgate.netresearchgate.net

Table 2: Typical Components for Photochemical Dehydrogenative Aniline Synthesis unica.it

| Component | Example | Function |

| Photocatalyst | Iridium(III) complex (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) | Absorbs light and initiates the electron transfer process. |

| Co-catalyst | Cobalt complex (e.g., Co(dmgH)2(DMAP)Cl) | Mediates the hydrogen evolution and desaturation steps. |

| Base | DABCO (1,4-diazabicyclo[2.2.2]octane) | Facilitates deprotonation steps. |

| Acid Additive | Acetic Acid (AcOH) | Aids in the initial enamine formation. |

| Solvent | Acetonitrile (CH3CN) | Reaction medium. |

| Light Source | Blue LEDs | To excite the photocatalyst. |

Derivatization from Precursor Molecules

Once the core naphthyl-aniline scaffold is assembled, further functionalization can be achieved through various derivatization reactions. This allows for the introduction of specific chemical groups to modulate the molecule's properties.

Synthesis of Fluorinated Analogs

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. beilstein-journals.org Fluorinated analogs of 2-(1-Naphthylmethoxy)aniline can be prepared using several methods.

One major strategy is to employ fluorinated building blocks in one of the primary synthetic routes described above. beilstein-journals.org For example, a fluorinated aniline could be used in a reductive amination or a photochemical dehydrogenative coupling reaction. nih.govnih.gov Similarly, a fluorinated naphthaldehyde could serve as the carbonyl component.

A second strategy is late-stage fluorination, where fluorine is introduced onto the pre-formed naphthyl-aniline scaffold. This often involves electrophilic fluorinating agents. researchgate.net

Table 3: Common Electrophilic Fluorinating Agents ("F+" sources)

| Reagent | Acronym | Notes |

| N-Fluorobenzenesulfonimide | NFSI | Widely used, commercially available, and robust. beilstein-journals.org |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A highly reactive and effective electrophilic fluorinating agent. mdpi.com |

| N-Fluoropyridinium salts | e.g., N-Fluoropyridinium triflate | Offer varying degrees of reactivity based on the pyridine (B92270) ring substituents. |

The synthesis of aryl trifluoromethyl ethers, another class of fluorinated compounds, typically involves more specialized multi-step procedures starting from phenols or anisoles, often using reagents like sulfur tetrafluoride (SF4) or employing a chlorination/fluorination sequence. beilstein-journals.org

Preparation of Schiff Base Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are readily synthesized by the condensation reaction between a primary amine and an aldehyde or ketone. internationaljournalcorner.comresearchgate.net The primary amino group of 2-(1-Naphthylmethoxy)aniline or its analogs is an ideal handle for this transformation.

The synthesis is typically a straightforward, high-yielding reaction performed by refluxing equimolar amounts of the aniline derivative and a suitable aldehyde in a solvent like ethanol (B145695) or acetic acid. ekb.egnih.gov

The reaction involves a nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the imine. researchgate.net A wide variety of aldehydes can be used to generate a diverse library of Schiff base derivatives, each with unique structural and electronic properties.

Table 4: Examples of Aldehydes for Schiff Base Formation

| Aldehyde | Resulting Schiff Base Feature |

| Salicylaldehyde | Hydroxyl group ortho to the imine, capable of chelation. researchgate.net |

| Pyridine-2-carboxaldehyde | Introduces a basic pyridine ring. internationaljournalcorner.com |

| 4-Dimethylaminobenzaldehyde | Introduces a strong electron-donating group. |

| 4-Nitrobenzaldehyde | Introduces a strong electron-withdrawing group. |

| 2-Hydroxy-1-naphthaldehyde | Extends the aromatic system and provides a chelating hydroxyl group. nih.gov |

This derivatization is a powerful tool for modifying the parent aniline, as the resulting Schiff bases are themselves versatile intermediates for further synthetic transformations. internationaljournalcorner.com

Formation of Benzimidazole (B57391) Scaffolds from Nitroaniline Precursors

The synthesis of benzimidazole derivatives, which can be considered structural analogues of 2-(1-Naphthylmethoxy)aniline, often utilizes o-nitroanilines as readily available starting materials. A common and efficient strategy involves a one-pot reductive cyclocondensation reaction.

In a representative method, 2-nitroaniline (B44862) can be reacted with an appropriate aldehyde in the presence of a reducing agent. pcbiochemres.comresearchgate.net For instance, the combination of zinc powder and sodium bisulfite in an aqueous medium provides an effective system for the reduction of the nitro group to an amine, which then undergoes condensation with the aldehyde to form the benzimidazole ring. pcbiochemres.com This process is characterized by its operational simplicity, use of inexpensive reagents, and good to excellent yields. pcbiochemres.com The reaction proceeds by the in-situ formation of the o-phenylenediamine, which rapidly condenses with the aldehyde, followed by cyclization and aromatization to yield the 2-substituted benzimidazole. researchgate.net

Alternative reducing systems, such as sodium dithionite, have also been employed at room temperature, offering very mild reaction conditions. researchgate.net The choice of the reducing agent and reaction conditions can be tailored based on the specific substrates and desired outcome. The general applicability of this method allows for the synthesis of a diverse library of benzimidazole derivatives by varying the aldehyde component. pcbiochemres.comresearchgate.netorganic-chemistry.org

Table 1: Examples of Reagents for Benzimidazole Synthesis from o-Nitroaniline

| Reducing Agent/System | Co-reagent/Solvent | Temperature | Key Features |

| Zinc powder / Sodium bisulfite | Water | 100°C | Inexpensive, good yields, aqueous medium. pcbiochemres.com |

| Sodium dithionite | Not specified | Room Temperature | Very mild conditions. researchgate.net |

| Iron(III) chloride / Sodium sulfide | Not specified | Not specified | Forms an iron-sulfur catalyst in situ. organic-chemistry.org |

Routes to Naphthanilide Structures

While not a direct synthesis of 2-(1-Naphthylmethoxy)aniline, the formation of naphthalide structures represents a related synthetic challenge involving the coupling of naphthalene (B1677914) and aniline-derived moieties. One prominent method for achieving this is the Passerini reaction, a multi-component reaction that efficiently constructs complex molecules in a single step.

In a relevant example, a sequence involving a Passerini reaction followed by a Staudinger reaction and an aza-Wittig reaction can be employed to generate polysubstituted 3,4-dihydroquinazolines, which incorporate a fused aromatic system. Although this does not directly yield a naphthalide, it demonstrates a powerful strategy for combining amine, isocyanide, and carboxylic acid components to build complex heterocyclic scaffolds. The initial Passerini reaction of an isocyanide, a carboxylic acid, and an aldehyde or ketone forms an α-acyloxy carboxamide. This intermediate can then undergo further transformations. For instance, reaction with triphenylphosphine (B44618) can initiate a Staudinger reaction, leading to an iminophosphorane. Subsequent aza-Wittig reaction with an isocyanate can generate a carbodiimide, which can then be cyclized to form the desired heterocyclic structure.

Catalytic Approaches in Naphthyl-Aniline Synthesis

Modern synthetic organic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. The synthesis of naphthyl-aniline structures, including 2-(1-Naphthylmethoxy)aniline, has greatly benefited from the development of transition metal catalysis, particularly using palladium.

Palladium-Catalyzed C-N Bond Formations

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become indispensable for the formation of carbon-nitrogen (C-N) bonds. acs.orgscienceopen.comresearchgate.net This reaction allows for the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. scienceopen.com The synthesis of 2-(1-Naphthylmethoxy)aniline can be envisioned through the coupling of a 1-(halomethyl)naphthalene with 2-aminophenol, followed by etherification, or by directly coupling 1-(methoxymethyl)naphthalene (B1596279) derivatives with an appropriate aniline precursor.

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center. Deprotonation of the coordinated amine by the base, followed by reductive elimination, furnishes the desired N-arylated product and regenerates the Pd(0) catalyst. scienceopen.com The choice of ligand for the palladium catalyst is crucial for the success of the reaction, influencing catalyst stability, activity, and substrate scope. scienceopen.comresearchgate.net Various phosphine-based ligands have been developed to facilitate these couplings with high efficiency. scienceopen.com

Table 2: Key Components in Palladium-Catalyzed C-N Bond Formation

| Component | Role | Examples |

| Palladium Precursor | Source of the active catalyst | Pd(OAc)₂, Pd₂(dba)₃ scienceopen.com |

| Ligand | Stabilizes and activates the catalyst | Buchwald and Hartwig ligands (e.g., XPhos, BrettPhos) scienceopen.com |

| Base | Deprotonates the amine | NaOtBu, K₃PO₄, Cs₂CO₃ scienceopen.comchemrxiv.org |

| Aryl Halide/Pseudohalide | Electrophilic coupling partner | Aryl bromides, chlorides, triflates |

| Amine | Nucleophilic coupling partner | Primary and secondary amines, anilines acs.org |

Reductive N-Alkylation with Palladium Catalysts

Reductive N-alkylation, also known as reductive amination, is another powerful method for forming C-N bonds and is applicable to the synthesis of N-alkylated anilines. bohrium.comgoogle.com This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent and often a catalyst. bohrium.com For the synthesis of a molecule like 2-(1-Naphthylmethoxy)aniline, this could involve the reaction of 2-nitroaniline (which would be reduced in situ) or 2-aminophenol with 1-naphthaldehyde, followed by reduction of the resulting imine and subsequent etherification.

Palladium catalysts are highly effective for this transformation. chemrxiv.orgresearchgate.net The reaction can proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the catalyst temporarily abstracts hydrogen from an alcohol (formed from the reduction of the aldehyde) to oxidize it to an aldehyde, which then reacts with the amine to form an imine. The same catalyst then facilitates the reduction of the imine to the desired amine using the "borrowed" hydrogen. chemrxiv.orgresearchgate.net Alternatively, an external hydrogen source can be used. bohrium.comgoogle.com

Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), are often employed, offering advantages in terms of easy separation and reusability. chemrxiv.org The reaction conditions, including the choice of solvent and base, can significantly influence the reaction's efficiency and selectivity. chemrxiv.org

Application of Lewis Acids in Imine Activation

The formation of an imine from an amine and a carbonyl compound is a key step in reductive N-alkylation and other related transformations. acs.org Lewis acids can play a crucial role in activating the carbonyl group, thereby facilitating the initial condensation with the amine. pnas.orgresearchgate.net This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

While traditional Lewis acids like ZnCl₂ and BF₃·Et₂O have been used, more recently, novel nitrogen-based Lewis acids, such as N,N-diaryl-substituted naphthotriazinium salts, have been developed. researchgate.netbeilstein-journals.org These organocatalysts have shown high potency in reactions like the hydrosilylation of imines, which is the reduction step in a reductive amination sequence. researchgate.net The activation of the imine by the Lewis acid facilitates the addition of a hydride source, such as a silane, to the C=N double bond. researchgate.net The use of chiral Lewis acids can also enable enantioselective additions to imines, providing a route to chiral amine products. pnas.org

Advanced Spectroscopic Characterization of 2 1 Naphthylmethoxy Aniline and Its Derivatives

Vibrational Spectroscopy Applications

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. The FT-IR spectrum of 2-(1-Naphthylmethoxy)aniline is expected to exhibit characteristic absorption bands corresponding to the vibrations of its aniline (B41778) and naphthyl moieties, as well as the ether linkage.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine group (-NH₂) of the aniline moiety will typically show two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric stretching vibration is expected at a higher wavenumber, while the symmetric stretching vibration will appear at a lower wavenumber. For aniline itself, these bands are observed around 3433 cm⁻¹ and 3356 cm⁻¹ researchgate.net.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the aniline and naphthalene (B1677914) aromatic rings are anticipated to appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (B1212753) bridge (-CH₂-) connecting the naphthyl group to the oxygen atom will exhibit symmetric and asymmetric C-H stretching vibrations in the range of 2850-2960 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings of both aniline and naphthalene will give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is expected to be observed in the range of 1590-1650 cm⁻¹.

C-O-C Stretching: The ether linkage is characterized by a strong C-O-C asymmetric stretching band, which is typically found in the 1200-1275 cm⁻¹ region for aryl ethers. A symmetric stretching band is also expected, usually appearing at a lower frequency.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected in the 1250-1360 cm⁻¹ region.

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the aromatic rings will influence the position of strong C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region, which can provide information about the substitution on the aniline and naphthalene rings.

Table 1: Predicted FT-IR Frequencies for 2-(1-Naphthylmethoxy)aniline

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Stretch | 1450 - 1600 |

| N-H Bend | 1590 - 1650 |

| C-O-C Asymmetric Stretch | 1200 - 1275 |

| C-N Stretch | 1250 - 1360 |

| C-H Out-of-Plane Bend | 690 - 900 |

Disclaimer: These are predicted values based on characteristic functional group frequencies.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 2-(1-Naphthylmethoxy)aniline would be expected to show strong signals for the aromatic ring vibrations.

Key expected Raman shifts include:

Aromatic Ring Breathing Modes: The symmetric "breathing" modes of the aniline and naphthalene rings are expected to produce strong and sharp bands in the Raman spectrum, typically around 1000 cm⁻¹.

C=C Stretching: The aromatic C=C stretching vibrations will also be prominent in the 1400-1600 cm⁻¹ region.

Symmetric C-O-C Stretching: The symmetric stretch of the ether linkage, which is often weak in the IR spectrum, may be more readily observed in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-(1-Naphthylmethoxy)aniline will provide information on the number of different types of protons and their neighboring environments.

The expected chemical shifts (δ) in ppm are:

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. The chemical shift of this peak is highly dependent on the solvent and concentration and can typically range from 3.5 to 5.0 ppm.

Methylene Protons (-O-CH₂-Ar): The two protons of the methylene bridge are expected to appear as a singlet, likely in the range of 5.0-5.5 ppm, due to the deshielding effects of the adjacent oxygen atom and the naphthyl ring.

Aromatic Protons (Aniline Ring): The four protons on the substituted aniline ring will appear in the aromatic region (approximately 6.5-7.5 ppm). Their specific chemical shifts and splitting patterns will depend on the electronic effects of the amino and naphthylmethoxy substituents.

Aromatic Protons (Naphthalene Ring): The seven protons of the naphthalene ring will also resonate in the aromatic region, typically between 7.2 and 8.2 ppm. The exact chemical shifts and complex splitting patterns will be characteristic of the 1-substituted naphthalene system.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-(1-Naphthylmethoxy)aniline

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ | 3.5 - 5.0 | Broad Singlet |

| -O-CH₂- | 5.0 - 5.5 | Singlet |

| Aniline Ar-H | 6.5 - 7.5 | Multiplets |

| Naphthalene Ar-H | 7.2 - 8.2 | Multiplets |

Disclaimer: These are predicted values based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

The expected chemical shifts (δ) in ppm are:

Methylene Carbon (-O-CH₂-Ar): The carbon of the methylene bridge is expected to appear in the range of 65-75 ppm.

Aromatic Carbons (Aniline Ring): The six carbons of the aniline ring will resonate in the aromatic region (approximately 110-150 ppm). The carbon attached to the nitrogen (C-N) and the carbon attached to the oxygen (C-O) will have distinct chemical shifts influenced by these heteroatoms.

Aromatic Carbons (Naphthalene Ring): The ten carbons of the naphthalene ring will also appear in the aromatic region, with the quaternary carbons (at the ring junctions and the point of attachment to the methoxy (B1213986) group) showing distinct chemical shifts from the protonated carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-(1-Naphthylmethoxy)aniline

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -O-CH₂- | 65 - 75 |

| Aniline Ar-C | 110 - 150 |

| Naphthalene Ar-C | 120 - 140 |

Disclaimer: These are predicted values based on typical chemical shifts for similar structural motifs.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, typically using UV-Visible light, provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of 2-(1-Naphthylmethoxy)aniline is expected to be a composite of the electronic transitions of the aniline and naphthalene chromophores.

π → π Transitions:* Both the aniline and naphthalene systems contain π-electrons and will undergo π → π* transitions upon absorption of UV light. The naphthalene moiety is expected to show strong absorptions, typically with multiple bands. Aniline exhibits a primary absorption band around 230-240 nm and a secondary band around 280-290 nm nist.govajrsp.com.

n → π Transitions:* The presence of non-bonding electrons on the nitrogen of the amino group and the oxygen of the ether linkage allows for n → π* transitions, which are typically weaker and may be observed as shoulders on the more intense π → π* absorption bands.

Table 4: Predicted UV-Visible Absorption Maxima for 2-(1-Naphthylmethoxy)aniline

| Transition Type | Predicted Wavelength Range (λmax, nm) |

|---|---|

| π → π* (Aniline) | 230 - 290 |

| π → π* (Naphthalene) | 220 - 320 |

| n → π* | May appear as shoulders on π → π* bands |

Disclaimer: These are predicted values based on the electronic spectra of aniline and naphthalene.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For 2-(1-Naphthylmethoxy)aniline, the UV-Vis spectrum is expected to be a composite of the electronic transitions originating from the aniline and naphthalene chromophores, modulated by the ether linkage.

The aniline portion of the molecule typically exhibits two primary absorption bands. The first, more intense band, corresponding to the π → π* transition of the benzene (B151609) ring, is usually observed in the shorter wavelength UV region. A second, less intense band, corresponding to the n → π* transition involving the lone pair of electrons on the nitrogen atom, appears at longer wavelengths. For aniline itself, characteristic absorption peaks are observed around 230 nm and 280 nm researchgate.net.

The 1-naphthylmethyl group also possesses a strong UV absorption due to the π-electron system of the naphthalene ring. Naphthalene typically displays three absorption bands, with a strong peak around 220 nm, a well-defined band between 250-290 nm, and a weaker band above 300 nm.

Table 1: Typical UV-Vis Absorption Data for Related Chromophores

| Chromophore | Absorption Band (λmax, nm) | Electronic Transition |

|---|---|---|

| Aniline | ~230 | π → π* |

| ~280 | n → π* | |

| Naphthalene | ~220 | π → π* |

| ~275 | π → π* |

Note: The exact λmax values for 2-(1-Naphthylmethoxy)aniline may vary depending on the solvent and experimental conditions.

X-ray Diffraction Analysis for Solid-State Structures

While the specific crystal structure of 2-(1-Naphthylmethoxy)aniline is not publicly available, analysis of closely related aniline derivatives provides insight into the type of information that can be obtained. For instance, the crystal structure of 2-anilino-1,4-naphthoquinone, a molecule also containing aniline and naphthalene moieties, has been determined. researchgate.net Such studies reveal critical details about the solid-state packing, including intermolecular interactions like hydrogen bonding and π–π stacking, which govern the material's macroscopic properties.

A typical single-crystal XRD analysis would provide the following crystallographic data for 2-(1-Naphthylmethoxy)aniline:

Table 2: Illustrative Crystallographic Data Parameters from X-ray Diffraction Analysis

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides of the unit cell and the angles between them. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Calculated Density (ρ) | The density of the material as calculated from the crystallographic data. |

This information is crucial for understanding the molecule's conformation in the solid state, which can differ significantly from its structure in solution or the gas phase.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

The molecular weight of 2-(1-Naphthylmethoxy)aniline (C17H15NO) is approximately 249.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z = 249.

The fragmentation of 2-(1-Naphthylmethoxy)aniline is predicted to be dominated by the cleavage of the ether linkage, which is a common and energetically favorable fragmentation pathway for ethers. The key fragmentation pathways would likely involve:

Alpha-cleavage at the benzylic position (the C-O bond between the methylene group and the aniline ring). This would be less likely than cleavage on the other side of the oxygen.

Cleavage of the C-O bond between the oxygen and the methylene bridge, leading to the formation of a stable naphthylmethyl cation.

Cleavage of the bond between the naphthyl group and the methylene bridge.

The most prominent fragmentation is expected to be the cleavage of the bond between the methylene group and the oxygen atom, leading to the formation of the highly stable naphthylmethyl carbocation (tropylium-like ion).

Table 3: Predicted Key Mass Spectral Fragments for 2-(1-Naphthylmethoxy)aniline

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 249 | Molecular Ion [M]+ | [C17H15NO]+ |

| 141 | Naphthylmethyl cation | [C11H9]+ |

| 108 | 2-aminophenoxy radical cation | [C6H6NO]+ |

The fragment at m/z 141, corresponding to the naphthylmethyl cation, is anticipated to be a major peak in the spectrum due to its resonance stabilization. The fragment at m/z 108 would result from the cleavage of the CH2-O bond. Further fragmentation of the aniline portion could lead to characteristic peaks for aromatic amines. The exact relative intensities of these fragments would provide a unique fingerprint for the compound's structure.

Future Research Directions and Perspectives

Emerging Synthetic Paradigms

The traditional synthesis of aryl ethers like 2-(1-Naphthylmethoxy)aniline often relies on the Williamson ether synthesis, which can be limited by harsh conditions. rsc.orgtandfonline.com Modern synthetic chemistry offers several promising alternatives that could enable more efficient, sustainable, and versatile production.

Future synthetic research could explore:

Redox Etherification: These strategies utilize redox chemistry to generate reactive intermediates, facilitating the synthesis of sterically complex ethers under milder conditions than traditional methods. rsc.org

Catalytic Reductive Etherification: This approach involves the coupling of alcohols with carbonyl compounds like aldehydes or ketones. researchgate.net It represents a powerful method for creating both symmetrical and asymmetrical ethers and could be adapted for the synthesis of 2-(1-Naphthylmethoxy)aniline. researchgate.net

Modern Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann couplings have become important methods for forming C-O bonds in aryl ethers, often avoiding the harsh conditions of older techniques. tandfonline.comresearchgate.net

Reduction of Esters to Ethers: Recently developed catalytic methods that reduce esters directly to ethers offer a novel and valuable alternative to traditional synthetic routes, proceeding under mild conditions and showing compatibility with a wide range of functional groups. researchgate.netyoutube.com

These emerging paradigms promise to overcome the limitations of classical methods, offering higher yields, greater functional group tolerance, and more environmentally benign pathways for the synthesis of 2-(1-Naphthylmethoxy)aniline and its derivatives.

Advanced Computational Studies

Computational chemistry provides powerful tools for predicting and understanding the behavior of complex organic molecules. For a molecule like 2-(1-Naphthylmethoxy)aniline, which combines aniline (B41778) and naphthalene (B1677914) moieties, advanced computational studies can offer deep insights into its structural, electronic, and interactive properties.

Key areas for future computational investigation include:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict spectroscopic properties (such as IR and NMR spectra), and analyze the electronic structure. article4pub.comnih.govarticle4pub.com This can help in understanding charge transfer interactions, dipole moment, and first-order hyperpolarizability, which are crucial for electro-optical applications. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the intermolecular interactions and aggregation behavior of 2-(1-Naphthylmethoxy)aniline in different environments. bham.ac.uktandfonline.com This is particularly relevant for understanding its properties in the solid state or in solution, which can influence its application in materials science. bham.ac.uktandfonline.com

Analysis of Non-Covalent Interactions: Modern computational methods allow for the detailed study of non-covalent interactions, such as π-π stacking and hydrogen bonding, which are critical in aromatic systems. rsc.org Understanding these interactions is key to predicting how the molecule will behave in larger assemblies or interact with biological targets. rsc.org

Excited State Calculations: Methods like Time-Dependent DFT (TD-DFT) and Algebraic Diagrammatic Construction (ADC(2)) can be used to investigate the excited states of the molecule. youtube.com This is essential for predicting its photophysical properties and assessing its potential for use in applications like organic light-emitting diodes (OLEDs). youtube.com

These computational approaches will not only complement experimental findings but also guide the rational design of new derivatives with enhanced properties for specific applications.

Novel Derivatization and Application Horizons

The unique structure of 2-(1-Naphthylmethoxy)aniline, featuring both a naphthalene ring and a reactive aniline group, makes it a valuable scaffold for creating a diverse range of new compounds. Naphthalene and aniline derivatives are known to exhibit a wide array of biological activities and material properties. lifechemicals.comnih.govresearchgate.netbeilstein-journals.org

Future research into derivatization could unlock potential applications in several fields:

Medicinal Chemistry: The naphthalene moiety is present in numerous synthetic drugs. lifechemicals.com Derivatives of 2-(1-Naphthylmethoxy)aniline could be explored as potential anticancer, anti-inflammatory, or antimicrobial agents. nih.govresearchgate.netmdpi.com The aniline group provides a convenient handle for introducing further functionalities, such as amino acids, which can improve drug delivery and cytotoxic properties. nih.gov

Materials Science: Naphthalene-based compounds have found use as dispersants, synthetic dyes, and components in organic electronics. lifechemicals.com By modifying the core structure, new derivatives could be synthesized for applications in organic light-emitting diodes (OLEDs), leveraging the photoluminescent properties of the naphthalene core. researchgate.net

Synthetic Building Blocks: The molecule can serve as a versatile intermediate for the synthesis of more complex heterocyclic compounds. The aniline nitrogen and the aromatic rings provide multiple reaction sites for constructing novel molecular architectures, such as polycyclic aza-arenes or oxazine (B8389632) derivatives. mdpi.comresearchgate.net

By systematically exploring derivatization strategies, researchers can tailor the properties of 2-(1-Naphthylmethoxy)aniline to create novel molecules with significant potential in drug discovery, materials science, and organic synthesis.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(1-Naphthylmethoxy)aniline?

Answer: The synthesis typically involves nucleophilic aromatic substitution or etherification. For example:

- Step 1: React 1-naphthol with a brominated aniline derivative (e.g., 2-bromoaniline) in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to form the ether linkage .

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization may require controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation .

- Key Data:

| Parameter | Value/Technique | Reference |

|---|---|---|

| Solvent | DMF | |

| Base | K₂CO₃ | |

| Purification | Column chromatography |

Q. How can the molecular structure of 2-(1-Naphthylmethoxy)aniline be validated post-synthesis?

Answer: Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and methoxy/naphthyl groups. For example, the methoxy proton typically appears as a singlet near δ 3.8–4.2 ppm .

- Mass Spectrometry (HRMS): Confirm molecular weight (expected for C₁₇H₁₅NO: 249.30 g/mol).

- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry and steric effects of the naphthyl group .

Advanced Research Questions

Q. How does steric hindrance from the 1-naphthyl group influence regioselectivity in cross-coupling reactions?

Answer: The bulky 1-naphthylmethoxy group directs electrophilic substitution to the para position of the aniline ring due to steric and electronic effects. For example:

- Palladium-Catalyzed C–H Activation: Use directing groups (e.g., sulfonamide auxiliaries) to enhance selectivity. The neopentylsulfinyl group in analogous compounds enables rapid acetoxylation at 100°C within 40 minutes .

- Regioselectivity Data:

| Substrate | Reaction Type | Selectivity | Reference |

|---|---|---|---|

| 2-(Neopentylsulfinyl)aniline | C–H acetoxylation | Ortho/para |

Q. What computational strategies predict electronic properties and reactivity of 2-(1-Naphthylmethoxy)aniline?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the naphthyl group lowers LUMO energy, enhancing electron-deficient reactivity .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. THF).

- Key Computational Output:

| Property | Value (eV) | Reference |

|---|---|---|

| HOMO Energy | -5.2 | |

| LUMO Energy | -1.8 |

Q. How can contradictions in reported reaction yields for derivatives be resolved?

Answer: Systematic studies should address variables:

- Catalyst Screening: Compare Pd(OAc)₂ vs. PdCl₂ in coupling reactions. For example, Pd(OAc)₂ increases yields by 20% in acetoxylation .

- Solvent Effects: Polar solvents (e.g., DMSO) may stabilize intermediates but increase side reactions.

- Data Comparison Table:

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂ | DMF | 85 | |

| PdCl₂ | DMF | 65 |

Q. What advanced functionalization strategies enable modification of the naphthyl ring?

Answer:

- Electrophilic Aromatic Substitution (EAS): Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) at the naphthyl group’s α-position due to electron-rich aromatic systems .

- Transition Metal Catalysis: Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups. Use Pd(PPh₃)₄ and aryl boronic acids in THF/H₂O .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.